molecular formula C18H17N2OP B11046956 N',P,P-triphenylphosphinic hydrazide

N',P,P-triphenylphosphinic hydrazide

Cat. No.: B11046956
M. Wt: 308.3 g/mol
InChI Key: NOZRLALLGKNSAS-UHFFFAOYSA-N
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Description

N’,P,P-triphenylphosphinic hydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a hydrazide functional group (-NH-NH2) attached to a triphenylphosphinic moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,P,P-triphenylphosphinic hydrazide typically involves the reaction of triphenylphosphine with hydrazine derivatives. One common method is the reaction of triphenylphosphine with hydrazine hydrate in the presence of a suitable solvent, such as ethanol or methanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

While specific industrial production methods for N’,P,P-triphenylphosphinic hydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the compound. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N’,P,P-triphenylphosphinic hydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of N’,P,P-triphenylphosphinic hydrazide include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to reflux .

Major Products Formed

The major products formed from the reactions of N’,P,P-triphenylphosphinic hydrazide depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield phosphine oxides, while reduction reactions produce phosphine derivatives. Substitution reactions can lead to a variety of substituted hydrazides .

Scientific Research Applications

N’,P,P-triphenylphosphinic hydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’,P,P-triphenylphosphinic hydrazide involves its ability to form stable complexes with metal ions and participate in redox reactions. The hydrazide group can act as a nucleophile, attacking electrophilic centers in various substrates. Additionally, the triphenylphosphinic moiety can stabilize the resulting complexes, enhancing their reactivity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’,P,P-triphenylphosphinic hydrazide is unique due to the presence of both the triphenylphosphinic and hydrazide functional groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. Additionally, its ability to form stable complexes with metal ions makes it valuable in applications such as catalysis and materials science .

Properties

Molecular Formula

C18H17N2OP

Molecular Weight

308.3 g/mol

IUPAC Name

1-diphenylphosphoryl-2-phenylhydrazine

InChI

InChI=1S/C18H17N2OP/c21-22(17-12-6-2-7-13-17,18-14-8-3-9-15-18)20-19-16-10-4-1-5-11-16/h1-15,19H,(H,20,21)

InChI Key

NOZRLALLGKNSAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NNP(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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